1-N-Fmoc-3-piperidone
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Description
1-N-Fmoc-3-piperidone, also known as N-Fmoc-3-piperidinone, is a derivative of piperidine . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 . It is used as an intermediate in pharmaceuticals .
Synthesis Analysis
The synthesis of piperidone derivatives, including 1-N-Fmoc-3-piperidone, has been a subject of research due to their unique biochemical properties . A recent study presented an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of 1-N-Fmoc-3-piperidone consists of a piperidone ring attached to a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis .
Chemical Reactions Analysis
1-N-Fmoc-3-piperidone is involved in the Fmoc solid phase peptide synthesis, where the Fmoc group is removed in the deprotection step . This deprotection is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .
Physical And Chemical Properties Analysis
1-N-Fmoc-3-piperidone has a molecular weight of 321.4 g/mol . It has a complexity of 469 and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .
Scientific Research Applications
Alzheimer's Disease Therapeutics
A study by Pavadai et al. (2020) focused on developing therapeutics for Alzheimer's disease by synthesizing novel piperidone fused dipeptide derivatives. These compounds exhibited dual action by inhibiting acetylcholinesterase (AChE) and beta-amyloid peptide (Aβ) aggregation, which are significant targets in Alzheimer's disease treatment. The peptides were synthesized using solid-phase peptide synthesis with Fmoc chemistry, demonstrating the utility of "1-N-Fmoc-3-piperidone" in creating potential therapeutic agents for neurodegenerative diseases (Pavadai et al., 2020).
Green Chemistry in Synthesis
The research by Faul et al. (2003) introduced an efficient green chemistry approach for synthesizing N-substituted piperidones, highlighting the environmental benefits of alternative synthesis methods. This approach utilized "1-N-Fmoc-3-piperidone" as a key intermediate, showcasing its importance in the development of eco-friendly synthetic routes for pharmaceuticals and bioactive compounds (Faul et al., 2003).
Material Science and Catalysis
Cheng and Landry (2007) described the use of Fmoc-protected organosilanes, including "1-N-Fmoc-3-piperidone", for functionalizing mesoporous silica materials. This research opens avenues for creating materials with specific functionalities for applications in catalysis and drug delivery. The study highlights the versatility of "1-N-Fmoc-3-piperidone" in material science, particularly in designing mesoporous materials with tailored surface properties (Cheng & Landry, 2007).
Peptide Sequencing and Synthesis
Thakkar et al. (2006) developed an improved method for peptide sequencing from combinatorial libraries using partial Edman degradation and mass spectrometry. "1-N-Fmoc-3-piperidone" played a crucial role as a capping agent in this methodology, illustrating its importance in peptide chemistry for sequencing and synthesis applications. This advancement aids in the rapid identification of biologically active peptides, showcasing the compound's utility in biochemical research (Thakkar, Wavreille, & Pei, 2006).
Antitumor Activity
Sun et al. (2016) synthesized novel N-aroyl-α,β-unsaturated piperidones with potential antitumor activity. These compounds, derived from "1-N-Fmoc-3-piperidone", exhibited potent cytotoxicity against various human neoplastic cell lines. The study not only highlights the compound's relevance in medicinal chemistry but also its potential in developing new anticancer agents (Sun et al., 2016).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMRQZFSADRNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363794 |
Source
|
Record name | 1-N-FMOC-3-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Fmoc-3-piperidone | |
CAS RN |
672310-11-1 |
Source
|
Record name | 1-N-FMOC-3-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FMOC-3-piperidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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